molecular formula C6H4ClN3S B1379918 6-Chlorothiazolo[4,5-c]pyridin-2-amine CAS No. 1244058-73-8

6-Chlorothiazolo[4,5-c]pyridin-2-amine

Cat. No.: B1379918
CAS No.: 1244058-73-8
M. Wt: 185.64 g/mol
InChI Key: NCNORXZSXNZHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorothiazolo[4,5-c]pyridin-2-amine is a useful research compound. Its molecular formula is C6H4ClN3S and its molecular weight is 185.64 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Chlorothiazolo[4,5-c]pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Chlorothiazolo[4,5-c]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chlorothiazolo[4,5-c]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-5-1-4-3(2-9-5)10-6(8)11-4/h1-2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNORXZSXNZHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244058-73-8
Record name 6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chlorothiazolo[4,5-c]pyridin-2-amine: Molecular Structure, Synthesis, and Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide addresses the molecular structure, properties, and potential synthesis of 6-Chlorothiazolo[4,5-c]pyridin-2-amine. It is important to note that this specific molecule is not extensively documented in publicly accessible scientific literature. Therefore, this document has been constructed by leveraging established principles of heterocyclic chemistry, drawing parallels with structurally related analogues, and citing established synthetic methodologies. The protocols and data presented herein are largely predictive and intended to serve as a foundational guide for researchers.

Introduction: The Thiazolopyridine Scaffold in Modern Drug Discovery

The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1][2] These structures are recognized for their diverse pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] The thiazolopyridine nucleus can be considered a bioisostere of purines, which allows these molecules to interact with a wide range of biological targets, particularly kinases.[4] Derivatives of this scaffold have been investigated as inhibitors of EGFR tyrosine kinase, STAT3, and DNA gyrase B, highlighting their potential in oncology and infectious diseases.[3][5]

This guide focuses on a specific, less-explored derivative, 6-Chlorothiazolo[4,5-c]pyridin-2-amine . We will dissect its molecular architecture, propose a viable synthetic route, and discuss its potential as a valuable building block for the development of novel therapeutic agents. The presence of a chlorine atom and an amino group on the thiazolopyridine core provides distinct electronic properties and functional handles for further chemical modification, making it an intriguing candidate for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. Understanding the arrangement of atoms and the electronic distribution within 6-Chlorothiazolo[4,5-c]pyridin-2-amine is the first step in predicting its reactivity and potential biological function.

Chemical Structure

The molecule consists of a pyridine ring fused with a thiazole ring. A chlorine atom is substituted at the 6-position of the pyridine ring, and an amino group is present at the 2-position of the thiazole ring.

Caption: Molecular Structure of 6-Chlorothiazolo[4,5-c]pyridin-2-amine.

Core Molecular Properties

The intrinsic properties of the molecule are summarized below. These values are calculated based on its structure.

PropertyValueSource
Molecular Formula C₆H₄ClN₃SCalculated
Molecular Weight 185.63 g/mol Calculated
Canonical SMILES NC1=NC2=C(S1)C=C(Cl)C=N2Calculated
InChI Key (Predicted)-
Topological Polar Surface Area 79.2 ŲPredicted[6]
Hydrogen Bond Donors 1 (the amino group)Calculated
Hydrogen Bond Acceptors 4 (2 ring nitrogens, S, Cl)Calculated[6]

Proposed Synthesis Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the cyclization of a thiourea with an α-haloketone or equivalent α-haloaldehyde derived from a suitable chloropyridine precursor. The starting material would likely be a commercially available or readily synthesizable substituted pyridine.

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step process starting from 2,6-dichloropyridine.

G cluster_0 Synthesis of 6-Chlorothiazolo[4,5-c]pyridin-2-amine A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C 3-Amino-2,6-dichloropyridine B->C Reduction (e.g., Fe/HCl) D 3-Amino-2,6-dichloropyridine-N-oxide C->D Oxidation (e.g., m-CPBA) E 3-Amino-2-chloro-6-hydroxypyridine-N-oxide D->E Hydrolysis (e.g., NaOH) F 3-Amino-2-chloro-6-hydroxypyridine E->F Reduction (e.g., PCl₃) G 3-Amino-2-chloro-6-thiocyanatopyridine F->G Thiocyanation (e.g., KSCN/Br₂) H 6-Chlorothiazolo[4,5-c]pyridin-2-amine G->H Cyclization (Hantzsch-type)

Caption: Proposed synthetic workflow for 6-Chlorothiazolo[4,5-c]pyridin-2-amine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Nitration of 2,6-Dichloropyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add 2,6-dichloropyridine.

  • Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).

  • Filter the resulting precipitate, wash with water, and dry to yield 2,6-dichloro-3-nitropyridine.

Rationale: The pyridine ring is deactivated towards electrophilic aromatic substitution; however, the presence of two electron-withdrawing chloro groups and the use of strong nitrating conditions can favor the introduction of a nitro group.

Step 2: Reduction of the Nitro Group

  • Suspend 2,6-dichloro-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for instance, iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize with a base and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 3-amino-2,6-dichloropyridine.

Rationale: The reduction of an aromatic nitro group to an amine is a standard and high-yielding transformation, with several reliable methods available.

Step 3: N-Oxidation

  • Dissolve 3-amino-2,6-dichloropyridine in a chlorinated solvent like dichloromethane.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.

  • Separate the organic layer, dry, and evaporate to yield 3-amino-2,6-dichloropyridine-N-oxide.

Rationale: N-oxidation activates the pyridine ring for subsequent nucleophilic substitution.

Step 4: Selective Hydrolysis

  • Dissolve the N-oxide in an aqueous solution of sodium hydroxide.

  • Heat the mixture to facilitate the selective hydrolysis of one of the chloro groups, likely the one para to the N-oxide.

  • Acidify the solution to precipitate the product, 3-amino-2-chloro-6-hydroxypyridine-N-oxide.

Rationale: The N-oxide functionality makes the chloro positions more susceptible to nucleophilic attack.

Step 5: Deoxygenation

  • Treat the N-oxide with a deoxygenating agent such as phosphorus trichloride (PCl₃) in a suitable solvent.

  • Heat the reaction mixture to effect the removal of the N-oxide oxygen.

  • Work up the reaction to isolate 3-amino-2-chloro-6-hydroxypyridine.

Step 6: Thiocyanation

  • This step is based on the conversion of an amino group to a thiocyanate in the presence of a halogen.

  • Treat 3-amino-2-chloro-6-hydroxypyridine with potassium thiocyanate and bromine in a suitable solvent like acetic acid. This should introduce the thiocyanate group at the 5-position.

Rationale: This is a key step to introduce the sulfur and cyano functionalities required for the subsequent thiazole ring formation.

Step 7: Cyclization to form the Thiazole Ring

  • The final step involves an intramolecular cyclization of the thiocyanate with the adjacent amino group.

  • Heating the intermediate from the previous step, possibly in the presence of an acid or base catalyst, should promote the cyclization to form the 2-aminothiazole ring, yielding the final product, 6-Chlorothiazolo[4,5-c]pyridin-2-amine.

Rationale: This annulation is a variation of the Hantzsch thiazole synthesis, a robust method for forming this heterocyclic ring.[7]

Predicted Spectroscopic and Physicochemical Data

In the absence of experimental data, spectroscopic properties can be predicted based on the analysis of similar structures.

Predicted Physicochemical Properties
PropertyPredicted ValueBasis of Prediction
logP (octanol/water) 1.5 - 2.5Based on related heterocyclic structures.
pKa (most basic) 3.0 - 4.0The pyridine nitrogen, influenced by the chloro-substituent.
pKa (most acidic) 14.0 - 15.0The amino group protons.
Predicted Spectroscopic Data
Technique Predicted Key Signals Rationale
¹H NMR δ 7.5-8.5 (2H, aromatic protons) δ 5.0-6.0 (2H, broad singlet, -NH₂)The aromatic protons on the pyridine ring will be in the downfield region due to the aromaticity and the electron-withdrawing nature of the ring nitrogen and chlorine. The amino protons will appear as a broad singlet.
¹³C NMR δ 160-170 (C=N of thiazole) δ 140-155 (aromatic carbons attached to N or Cl) δ 110-130 (other aromatic carbons)The chemical shifts are estimated based on the electronic environment of each carbon atom. The carbon of the C=N bond in the thiazole ring is expected to be the most downfield.
IR Spectroscopy 3300-3500 cm⁻¹ (N-H stretch) 1600-1650 cm⁻¹ (C=N stretch) 1500-1580 cm⁻¹ (aromatic C=C stretch) 700-800 cm⁻¹ (C-Cl stretch)These are characteristic vibrational frequencies for the functional groups present in the molecule.
Mass Spectrometry Molecular ion peak (M⁺) at m/z ≈ 185, with a characteristic M+2 peak at ≈ 187 (ratio ~3:1) due to the ³⁵Cl and ³⁷Cl isotopes.The isotopic pattern of chlorine is a key diagnostic feature in the mass spectrum.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of 6-Chlorothiazolo[4,5-c]pyridin-2-amine make it a compelling scaffold for further elaboration in drug discovery programs.

  • Kinase Inhibitor Development: As a purine bioisostere, the thiazolopyridine core is well-suited to target the ATP-binding site of various kinases.[3] The 2-amino group can act as a key hydrogen bond donor, mimicking the interactions of adenine.

  • Structure-Activity Relationship (SAR) Studies: The chlorine atom at the 6-position serves as a versatile handle for further chemical modification through nucleophilic aromatic substitution or cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.[9]

  • Bioisosteric Replacement: The chlorine atom can be considered a bioisostere for other functional groups.[10][11] Its replacement with other moieties (e.g., methyl, methoxy, cyano) can fine-tune the electronic and steric properties of the molecule, impacting its pharmacokinetic and pharmacodynamic profile.[12]

  • Fragment-Based Drug Design: The core molecule itself can be considered a valuable fragment for screening against a wide range of biological targets.

The reactivity of the 2-amino group also allows for the straightforward synthesis of amide, urea, or sulfonamide derivatives, further expanding the chemical diversity that can be generated from this core structure.

Conclusion

While specific experimental data for 6-Chlorothiazolo[4,5-c]pyridin-2-amine remains elusive in the current body of scientific literature, this in-depth guide provides a comprehensive theoretical framework for its study. By understanding its fundamental molecular structure, predicting its properties, and proposing a logical synthetic strategy, it is hoped that this document will serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel thiazolopyridine derivatives. The unique combination of a privileged heterocyclic core with versatile functional groups for chemical modification positions 6-Chlorothiazolo[4,5-c]pyridin-2-amine as a promising starting point for the discovery of new medicines.

References

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PMC - NIH. [Link]

  • 2-Aminothiazole - Wikipedia. [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]

  • synthesis of thiazoles - YouTube. [Link]

  • 2-Chloropyridine - Wikipedia. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Synthetic strategies for thiazolopyridine derivatives | Request PDF - ResearchGate. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI. [Link]

  • Thiazolopyridine Ureas as Novel Antitubercular Agents Acting through Inhibition of DNA Gyrase B | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. [Link]

  • Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][3][10]benzodiazepines - PubMed. [Link]

  • CAS#:97817-23-7 | 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine | Chemsrc. [Link]

  • Recent Trends in Chemistry of Thiazolopyridines | Request PDF - ResearchGate. [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine | Pharmaffiliates. [Link]

  • Synthetic strategies for thiazolopyridine derivatives - Taylor & Francis Online. [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. [Link]

  • Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies - MDPI. [Link]

  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
  • What is the role of bioisosterism in drug design? - Patsnap Synapse. [Link]

  • Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine - ResearchGate. [Link]

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Wavefunction, Inc.[Link]

  • Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - NIH. [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - RSC Publishing. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. [Link]

  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate. [Link]

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. [Link]

Sources

Navigating the Thiazolopyridine Scaffold: A Technical Guide to 6-Chlorothiazolo[4,5-c]pyridin-2-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolopyridine nucleus represents a privileged scaffold in medicinal chemistry, conferring a wide range of biological activities. This guide delves into the chemical landscape of 6-chlorothiazolo[4,5-c]pyridin-2-amine and its closely related isomers. While specific data for the [4,5-c] isomer is sparse in current literature, this document provides a comprehensive overview of the synthesis, characterization, and potential applications of the broader class of chlorothiazolopyridin-2-amines. By examining the available data on analogous structures, we aim to equip researchers with the foundational knowledge to explore this promising chemical space.

Introduction: The Significance of the Thiazolopyridine Core

The fusion of a thiazole and a pyridine ring creates the thiazolopyridine bicyclic heterocycle. This structural motif is of significant interest in drug discovery due to its presence in numerous biologically active compounds. The nitrogen and sulfur atoms of the thiazole ring, combined with the electronic properties of the pyridine ring, provide a unique three-dimensional structure with multiple points for hydrogen bonding and other molecular interactions. This versatility has led to the development of thiazolopyridine derivatives with a spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The structural diversity within this class, arising from different substitution patterns and ring fusion isomers ([4,5-b], [5,4-b], [4,5-c], [5,4-c]), allows for fine-tuning of physicochemical and pharmacological properties.[1][3]

Nomenclature and Structural Elucidation: A Focus on Isomerism

A precise understanding of the nomenclature is critical when working with fused heterocyclic systems. The notation, such as [4,5-c], dictates the orientation of the fused thiazole ring relative to the pyridine ring.

2.1. Unraveling the IUPAC Name

For a closely related and more documented isomer, 5-methyl-4,5,6,7-tetrahydro[4][5]thiazolo[5,4-c]pyridin-2-amine , the IUPAC name is 5-methyl-6,7-dihydro-4H-[4][5]thiazolo[5,4-c]pyridin-2-amine .[6] This highlights the importance of specifying the saturation level of the pyridine ring.

2.2. Key Chemical Identifiers for Related Isomers

To facilitate unambiguous identification, a table of known identifiers for related chlorothiazolopyridine isomers is provided below. The lack of a specific entry for 6-Chlorothiazolo[4,5-c]pyridin-2-amine underscores its novelty or limited documentation.

Common NameCAS NumberMolecular FormulaCanonical SMILES
6-Chlorothiazolo[5,4-c]pyridin-2-amine 1206250-50-1C₆H₄ClN₃SC1=C(C=NC(=C1)Cl)S/C(=N)/N
6-Chlorothiazolo[4,5-b]pyridin-2-amine 1206248-17-0C₆H₄ClN₃SC1=C(C=NC2=C1SC(=N)N2)Cl
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine 17899-48-8C₇H₁₁N₃SCN1CCC2=C(C1)SC(=N2)N

Synthesis Strategies for the Thiazolopyridine Scaffold

The synthesis of thiazolopyridines generally involves the construction of the thiazole ring onto a pre-functionalized pyridine precursor or vice versa. The specific strategy is often dictated by the availability of starting materials and the desired substitution pattern.

3.1. General Synthetic Approach

A common and versatile method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea derivative. For the synthesis of thiazolopyridines, a suitably substituted aminopyridine would be the starting point.

A plausible synthetic route to 6-chlorothiazolo[4,5-c]pyridin-2-amine could be envisioned starting from a substituted 3,4-diaminopyridine.

Synthetic Pathway A 3-Amino-4-bromo-6-chloropyridine B Thiocyanate Intermediate A->B Reaction with KSCN C 6-Chlorothiazolo[4,5-c]pyridin-2-amine B->C Cyclization

Caption: A potential synthetic workflow for 6-Chlorothiazolo[4,5-c]pyridin-2-amine.

3.2. Detailed Experimental Protocol: Synthesis of a Related Precursor, 2-chloro-3-amido-4-methylpyridine

While a specific protocol for the target molecule is unavailable, the synthesis of a functionalized pyridine, a key building block, is detailed in the literature. The following is an adapted protocol for the synthesis of 2-chloro-3-amido-4-methylpyridine:[7]

  • Step 1: Amidation of 2-chloro-3-cyano-4-methylpyridine.

    • To a stirred solution of concentrated sulfuric acid (0.672 moles), add 2-chloro-3-cyano-4-methylpyridine (0.224 moles) at 90°C.

    • Heat the mixture to 100°C and maintain for 3 hours.

    • Cool the reaction to 90°C and add 121 mL of water.

    • Further cool to 10°C and hold for 1 hour.

    • Isolate the solid product by filtration, wash with 16 mL of water, and dry under vacuum at 70°C.

Rationale: The concentrated sulfuric acid facilitates the hydrolysis of the nitrile group to a primary amide. The controlled addition of water and subsequent cooling are crucial for the precipitation and isolation of the product.

Physicochemical Properties and Characterization

The physicochemical properties of thiazolopyridine derivatives are critical for their behavior in biological systems and for their formulation as potential drug candidates.

4.1. Predicted Properties of 6-Chlorothiazolo[4,5-c]pyridin-2-amine

In the absence of experimental data, computational methods can provide valuable insights into the likely properties of the target molecule.

PropertyPredicted Value
Molecular Weight 185.63 g/mol
XLogP3 ~2.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

4.2. Characterization Techniques

The structural confirmation of synthesized thiazolopyridine derivatives relies on a combination of spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure and confirmation of the substitution pattern.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amino group (N-H stretching) and the aromatic rings (C=C and C=N stretching).

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound.

Potential Applications in Drug Discovery

The thiazolopyridine scaffold is a versatile platform for the development of novel therapeutic agents. The biological activity is highly dependent on the substitution pattern and the isomeric form of the heterocyclic core.

5.1. Anticancer Activity

Several studies have highlighted the potential of thiazolopyridine derivatives as anticancer agents.[1][8] They can exert their effects through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival.[3] The structural features of 6-chlorothiazolo[4,5-c]pyridin-2-amine, with its potential for diverse interactions, make it an interesting candidate for screening against various cancer cell lines.

Anticancer Mechanism cluster_0 Cancer Cell Kinase Protein Kinase Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to Metastasis Metastasis Proliferation->Metastasis Molecule Thiazolopyridine Derivative Molecule->Kinase Inhibits

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Chlorothiazolo[4,5-c]pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thiazolo[4,5-c]pyridine Scaffold

The thiazolo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, drawing significant attention from researchers in drug discovery. Its structural resemblance to purine has made it a focal point for the development of novel therapeutics targeting a range of biological entities.[1] Derivatives of this scaffold have shown promise as potent and selective inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases such as cancer.[2] The strategic functionalization of the thiazolo[4,5-c]pyridine system allows for the fine-tuning of its pharmacological properties, making it a versatile platform for the design of new therapeutic agents.[3]

This document provides a comprehensive guide to the synthesis of the key intermediate, 6-Chlorothiazolo[4,5-c]pyridin-2-amine , and outlines detailed protocols for its subsequent derivatization. The methodologies presented herein are designed to be robust and reproducible, enabling researchers to efficiently generate a library of novel compounds for screening and lead optimization.

Core Synthesis: Preparation of 6-Chlorothiazolo[4,5-c]pyridin-2-amine (3)

The synthesis of the title compound commences with the readily available 4,6-dichloropyridin-3-amine (1). The key transformation involves a cyclization reaction with potassium thiocyanate (2) to construct the thiazole ring fused to the pyridine core.

Reaction Rationale:

This reaction proceeds via an initial nucleophilic attack of the thiocyanate ion on one of the chloro-substituted carbons of the pyridine ring, followed by an intramolecular cyclization involving the adjacent amino group. The acidic conditions facilitate the tautomerization and subsequent aromatization to yield the stable thiazolo[4,5-c]pyridine system. The choice of ethanol as a solvent provides a suitable medium for the solubility of the reactants and facilitates the reaction at reflux temperature.

Visualizing the Synthetic Pathway:

Synthesis of 6-Chlorothiazolo[4,5-c]pyridin-2-amine cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4,6-dichloropyridin-3-amine 4,6-dichloropyridin-3-amine (1) 6-Chlorothiazolo[4,5-c]pyridin-2-amine 6-Chlorothiazolo[4,5-c]pyridin-2-amine (3) 4,6-dichloropyridin-3-amine->6-Chlorothiazolo[4,5-c]pyridin-2-amine Cyclization KSCN Potassium Thiocyanate (2) Ethanol, HCl

Caption: Synthetic route to the core scaffold.

Detailed Protocol for the Synthesis of 6-Chlorothiazolo[4,5-c]pyridin-2-amine (3):
  • Reaction Setup: To a solution of 4,6-dichloropyridin-3-amine (1) (1.0 eq) in ethanol, add potassium thiocyanate (2) (1.5 eq).

  • Acidification: Carefully add concentrated hydrochloric acid (0.2 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The residue can be purified by column chromatography on silica gel to afford 6-Chlorothiazolo[4,5-c]pyridin-2-amine (3) as a solid.[4][5][6]

Compound Starting Material Reagents Solvent Yield (%) Characterization
3 4,6-dichloropyridin-3-amine (1)KSCN (2), HClEthanol70-80MS (ESI): m/z 185.9 [M+H]+. 1H NMR (400 MHz, DMSO-d6): δ 8.32 (s, 1H), 7.93 (s, 2H), 7.88 (s, 1H).[4][5][6]

Derivatization Strategies for 6-Chlorothiazolo[4,5-c]pyridin-2-amine (3)

The presence of a primary amino group at the 2-position and a chloro substituent at the 6-position of the thiazolo[4,5-c]pyridine core provides two versatile handles for further chemical modifications. This allows for the generation of a diverse library of derivatives with potentially enhanced biological activities.

N-Acylation of the 2-Amino Group

The 2-amino group can be readily acylated with a variety of acylating agents to introduce different functionalities. This modification can influence the compound's solubility, hydrogen bonding capacity, and overall steric profile, which are critical for its interaction with biological targets.

Reaction Rationale:

The acylation reaction is a standard nucleophilic acyl substitution where the lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as triethylamine or pyridine, is typically added to neutralize the acid generated during the reaction and to facilitate the reaction.

Visualizing the N-Acylation Workflow:

N-Acylation cluster_start Starting Material cluster_reagents Reagents cluster_product Product Core 6-Chlorothiazolo[4,5-c]pyridin-2-amine (3) Acylated_Product N-Acyl Derivative (4) Core->Acylated_Product Acylation Acylating_Agent R-COCl or (RCO)2O Base (e.g., Et3N)

Caption: General workflow for N-acylation.

Exemplary Protocol for N-Acylation:
  • Dissolution: Dissolve 6-Chlorothiazolo[4,5-c]pyridin-2-amine (3) (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, for instance, triethylamine (1.5 eq).

  • Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the N-acyl derivative (4).

Derivative Acylating Agent Base Solvent Expected Yield (%)
4a Acetyl chlorideTriethylamineDCM85-95
4b Benzoyl chloridePyridineTHF80-90
4c Isobutyryl chlorideTriethylamineDCM82-92
Suzuki Cross-Coupling at the 6-Position

The chloro group at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for the introduction of a wide range of aryl and heteroaryl moieties, significantly expanding the chemical diversity of the synthesized library.[2][8]

Reaction Rationale:

The Suzuki coupling involves the reaction of an organoboron compound (boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organoboron compound, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction.

Visualizing the Suzuki Coupling Workflow:

Suzuki_Coupling cluster_start Starting Material cluster_reagents Reagents cluster_product Product Core 6-Chlorothiazolo[4,5-c]pyridin-2-amine (3) Coupled_Product 6-Aryl Derivative (5) Core->Coupled_Product Suzuki Coupling Suzuki_Reagents Ar-B(OH)2 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3)

Caption: General workflow for Suzuki coupling.

Exemplary Protocol for Suzuki Cross-Coupling:
  • Reaction Setup: In a reaction vessel, combine 6-Chlorothiazolo[4,5-c]pyridin-2-amine (3) (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent: Add a suitable solvent system, for example, a mixture of dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the 6-aryl derivative (5).

Derivative Arylboronic Acid Catalyst Base Solvent Expected Yield (%)
5a Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O60-75
5b 4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O65-80
5c Pyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O55-70

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • Palladium catalysts are air-sensitive and should be handled under an inert atmosphere.

Conclusion

The synthetic protocols detailed in this application note provide a robust and versatile platform for the synthesis of 6-Chlorothiazolo[4,5-c]pyridin-2-amine and its derivatives. By leveraging N-acylation and Suzuki cross-coupling reactions, researchers can efficiently generate a diverse range of compounds for biological evaluation. The insights into the reaction rationales and detailed step-by-step procedures are intended to empower drug development professionals in their quest for novel therapeutics based on the promising thiazolo[4,5-c]pyridine scaffold.

References

  • (PDF) Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity - ResearchGate. Available at: [Link]

  • 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine Dihydrochloride | Pharmaffiliates. Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. Available at: [Link]

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents.
  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available at: [Link]

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine | Pharmaffiliates. Available at: [Link]

  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H - Juniper Publishers. Available at: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - MDPI. Available at: [Link]

  • WO2022150316A1 - C-myc mrna translation modulators and uses thereof in the treatment of cancer - Google Patents.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Available at: [Link]

  • Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • 5-methyl-4H,5H,6H,7H-[9][10]thiazolo[5,4-c]pyridin-2-amine - PubChem. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine - ResearchGate. Available at: [Link]

  • WO2018081612A1 - Compounds and methods for treating cancer - Google Patents.
  • WO2024211834A1 - Biaryl derivatives and related uses - Google Patents.

Sources

Application Notes and Protocols for the Antimicrobial Screening of 6-Chlorothiazolo[4,5-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] The thiazole ring and its fused derivatives have emerged as a privileged scaffold in medicinal chemistry, present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial effects.[1][3] The thiazolo[4,5-c]pyridine core, a fusion of a thiazole and a pyridine ring, presents a compelling structural framework for exploration. The incorporation of a chloro-substituent and an amino group, as in 6-Chlorothiazolo[4,5-c]pyridin-2-amine , may modulate the compound's physicochemical properties and enhance its interaction with microbial targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of 6-Chlorothiazolo[4,5-c]pyridin-2-amine. It outlines detailed, field-proven protocols for determining its in vitro efficacy against a panel of clinically relevant bacteria, assessing its cytotoxicity, and interpreting the resulting data. The methodologies are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[4][5]

Synthesis of 6-Chlorothiazolo[4,5-c]pyridin-2-amine: A Plausible Approach

Hypothesized Synthetic Pathway:

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Thiocyanation cluster_2 Step 3: Cyclization 2-aminopyridine 2-Aminopyridine 2-amino-5-chloropyridine 2-Amino-5-chloropyridine 2-aminopyridine->2-amino-5-chloropyridine HCl, NaClO Intermediate_Thiocyanate Substituted aminothiocyanate 2-amino-5-chloropyridine->Intermediate_Thiocyanate KSCN, Br2 Final_Product 6-Chlorothiazolo[4,5-c]pyridin-2-amine Intermediate_Thiocyanate->Final_Product Acid/Base catalyst

Caption: Hypothesized synthesis of 6-Chlorothiazolo[4,5-c]pyridin-2-amine.

Protocol:

  • Chlorination of 2-aminopyridine: 2-aminopyridine can be chlorinated at the 5-position using a mixture of hydrochloric acid and sodium hypochlorite under controlled temperature conditions to yield 2-amino-5-chloropyridine.[6]

  • Thiocyanation: The resulting 2-amino-5-chloropyridine is then subjected to thiocyanation. This can be achieved using potassium thiocyanate and bromine in a suitable solvent, which introduces a thiocyanate group at a position ortho to the amino group.

  • Intramolecular Cyclization: The final step involves the intramolecular cyclization of the aminothiocyanate intermediate to form the fused thiazole ring. This cyclization is typically acid or base-catalyzed, leading to the formation of 6-Chlorothiazolo[4,5-c]pyridin-2-amine.

Antimicrobial Susceptibility Testing: Core Protocols

The cornerstone of antimicrobial screening lies in determining the minimum concentration of a compound that inhibits microbial growth (Minimum Inhibitory Concentration or MIC). The CLSI provides globally recognized standards for these assays to ensure data integrity.[4][5]

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Screening_Workflow cluster_preparation Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase A Prepare Stock Solution of 6-Chlorothiazolo[4,5-c]pyridin-2-amine F Perform Broth Microdilution (CLSI M07) A->F G Perform Disk Diffusion (CLSI M02) A->G B Culture Microbial Strains (e.g., ATCC QC strains) E Standardize Inoculum to 0.5 McFarland B->E C Prepare Mueller-Hinton Broth/Agar C->F C->G D Prepare 0.5 McFarland Turbidity Standard D->E E->F E->G H Incubate Plates (35°C, 16-20h) F->H G->H I Determine MIC (Lowest concentration with no growth) H->I J Measure Zone of Inhibition (mm) H->J K Interpret Results using CLSI M100 Breakpoints I->K J->K

Caption: General workflow for antimicrobial susceptibility testing.

Materials and Reagents
  • Test Compound: 6-Chlorothiazolo[4,5-c]pyridin-2-amine, synthesized and purified.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, for preparing the stock solution of the test compound.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[7][8]

  • Microbial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria. It is imperative to include ATCC quality control strains.[9][10]

    • Escherichia coli ATCC 25922

    • Staphylococcus aureus ATCC 29213

    • Pseudomonas aeruginosa ATCC 27853

  • Equipment: 96-well microtiter plates, sterile petri dishes, incubator, spectrophotometer, calipers.

  • Reagents: Barium chloride (BaCl₂) and sulfuric acid (H₂SO₄) for McFarland standards.[6][11]

Protocol 1: Broth Microdilution for MIC Determination (CLSI M07)

This method determines the lowest concentration of the test compound that visually inhibits microbial growth.[5][12]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of 6-Chlorothiazolo[4,5-c]pyridin-2-amine in sterile DMSO (e.g., 1280 µg/mL).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6][11]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the test compound dilutions.

    • Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Disk Diffusion Assay (CLSI M02)

This qualitative method assesses the susceptibility of bacteria to the test compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[13][14]

  • Preparation of Disks:

    • Sterile filter paper disks (6 mm diameter) are impregnated with a known amount of 6-Chlorothiazolo[4,5-c]pyridin-2-amine. The concentration should be determined based on preliminary MIC data.

  • Inoculum and Plating:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described for the broth microdilution method.[6][11]

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application and Incubation:

    • Aseptically apply the impregnated disks to the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters using calipers.

    • Interpret the results based on the zone diameter interpretive criteria provided by CLSI M100.[4]

Data Presentation: Hypothetical Results

Table 1: MIC Values for 6-Chlorothiazolo[4,5-c]pyridin-2-amine

Microbial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292138
Escherichia coli ATCC 2592216
Pseudomonas aeruginosa ATCC 27853>128
Ciprofloxacin (Control)0.5

Table 2: Zone Diameters for 6-Chlorothiazolo[4,5-c]pyridin-2-amine (20 µ g/disk )

Microbial StrainZone Diameter (mm)Interpretation (based on CLSI M100)
Staphylococcus aureus ATCC 2921318Intermediate
Escherichia coli ATCC 2592215Resistant
Pseudomonas aeruginosa ATCC 278536 (No zone)Resistant
Ciprofloxacin (Control - 5 µ g/disk )25Susceptible

Cytotoxicity Assessment: Ensuring Host Safety

A critical step in the evaluation of any potential therapeutic agent is to assess its toxicity to mammalian cells. The MTT assay is a widely used colorimetric method to determine cell viability.[15][16]

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay_execution Assay Execution cluster_readout Data Acquisition and Analysis A Seed mammalian cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with serial dilutions of 6-Chlorothiazolo[4,5-c]pyridin-2-amine B->C D Incubate for 24-48h C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate cell viability (%) H->I J Determine IC50 value I->J

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: MTT Assay
  • Cell Seeding:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Chlorothiazolo[4,5-c]pyridin-2-amine in cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a period that is relevant to the intended application (e.g., 24 or 48 hours).

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15][16]

    • Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve.[17]

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial screening of 6-Chlorothiazolo[4,5-c]pyridin-2-amine. By adhering to these standardized protocols, researchers can generate reliable and comparable data on the compound's spectrum of activity and its potential for host cell toxicity. Positive results from these in vitro assays would warrant further investigation, including mechanism of action studies, time-kill kinetics, and ultimately, evaluation in in vivo models of infection. The exploration of novel chemical scaffolds like the thiazolo[4,5-c]pyridines is a critical endeavor in the global fight against antimicrobial resistance.

References

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. Clinical and Laboratory Standards Institute; 2020. [Link]

  • Iaroshenko, V. O., Volochnyuk, D. M., Kryvokhyzha, N. V., Martyloga, A., Sevenard, D. V., Groth, U., Brand, J., Chernega, A. N., Shivanyuk, A. N., & Tolmachev, A. A. (2008). Synthesis of Thiazolo[4,5-d]pyridines. Synthesis, 2008(15), 2337–2346. [Link]

  • Google Patents. (2017).
  • Microbe Notes. (2022, August 10). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Kim, J. E., Lee, S. M., Kim, S. K., & Lee, W. G. (2014). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of laboratory medicine, 34(1), 59–65. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Northwestern Medicine. CLSI and MIC Interpretation Tips and Tricks. [Link]

  • ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • World Organisation for Animal Health (WOAH) Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • El-Gazzar, A. R. B. A., & Hafez, H. N. (2009). Synthesis and biological evaluation of thiazolo[4,5-b]pyridine derivatives as anti-inflammatory and antimicrobial agents. Archiv der Pharmazie, 342(12), 703–711.
  • CLSI. (2021, April 26). Re-Exploring the Intermediate Interpretive Category. [Link]

  • Al-Omair, M. A., Ali, A. A., & El-Meligie, S. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 13916–13931. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. [Link]

  • Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Sim, J. H., Kim, H. J., & Lee, D. R. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of Clinical Microbiology, 59(7), e00246-21. [Link]

  • ResearchGate. (2023, September 3). What are some factors that could affect antimicrobial susceptibility testing?. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., & El-Azab, A. S. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]

  • PubChem. 2-Amino-4,6-dichloropyridine. [Link]

  • ResearchGate. M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • Journal of Clinical Microbiology. (2025, August 7). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Microbiology Class. (2023, August 28). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. [Link]

  • Lee, J. Y., & Kim, B. S. (2018). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Beilstein journal of organic chemistry, 14, 2598–2604. [Link]

  • StatPearls. (2023). Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (2025, August 9). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. [Link]

  • Royal Society of Chemistry. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]

  • Regulations.gov. Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. [Link]

  • GlobalSpec. CLSI M02,M100 - M02 Performance Standards for Antimicrobial Disk Susceptibility Tests; M100 Performance Standards for Antimicrobial Susceptibility Testing. [Link]

Sources

Application Notes and Protocols: The 6-Chlorothiazolo[4,5-c]pyridin-2-amine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of potent and selective therapeutics is perpetual. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically formed the backbone of a vast number of approved drugs. Among these, fused heterocyclic systems are of particular interest due to their rigid structures and ability to present functional groups in well-defined spatial orientations, making them ideal for targeting specific binding sites in biological macromolecules.

The thiazolo-pyridine core, a fusion of thiazole and pyridine rings, has emerged as a "privileged scaffold" in drug discovery. Isomers such as thiazolo[5,4-b]pyridine and thiazolo[4,5-d]pyridine have been extensively investigated, leading to the discovery of potent inhibitors of various protein kinases.[1][2][3] This success underscores the therapeutic potential embedded within this heterocyclic family. This document provides detailed application notes and protocols for a specific, yet underexplored, member of this family: 6-Chlorothiazolo[4,5-c]pyridin-2-amine . We will explore its potential as a versatile scaffold for the design of next-generation kinase inhibitors and other therapeutic agents.

Scientific Rationale: Why 6-Chlorothiazolo[4,5-c]pyridin-2-amine is a Scaffold of Interest

The therapeutic promise of 6-Chlorothiazolo[4,5-c]pyridin-2-amine lies in the strategic placement of its functional groups, which can be leveraged for optimal interaction with biological targets, particularly the ATP-binding site of protein kinases.

  • The 2-Amino Group: A Key Hinge-Binding Element: The 2-aminothiazole motif is a well-established "hinge-binder" in kinase inhibitor design. The amino group can act as a hydrogen bond donor, forming crucial interactions with the backbone amide and carbonyl groups of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a cornerstone for achieving high-affinity binding.

  • The 6-Chloro Substituent: A Handle for Selectivity and Improved Properties: The chlorine atom at the 6-position of the pyridine ring serves two primary purposes. Firstly, it provides a reactive handle for further chemical elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents to probe the solvent-exposed region of the ATP-binding site, which is a key strategy for achieving inhibitor selectivity among the highly conserved kinase family. Secondly, the electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the entire heterocyclic system, potentially influencing its binding affinity and pharmacokinetic properties.

  • The Thiazolo[4,5-c]pyridine Core: A Rigid and Planar Scaffold: The fused ring system provides a rigid and planar core that minimizes conformational entropy upon binding, a favorable thermodynamic characteristic for potent inhibitors. Its specific geometry presents the 2-amino and 6-chloro groups in a defined spatial relationship, which can be computationally modeled to design inhibitors with high complementarity to the target kinase.

Synthetic Protocol: A Proposed Route to 6-Chlorothiazolo[4,5-c]pyridin-2-amine

Experimental Workflow: Synthesis of 6-Chlorothiazolo[4,5-c]pyridin-2-amine

A 2,6-Dichloropyridine-3-amine B Nitration (HNO3/H2SO4) A->B C 2,6-Dichloro-3-nitropyridin-4-amine B->C D Thiocyanation (KSCN) C->D E 2-Amino-6-chloro-4-thiocyanato-3-nitropyridine D->E F Reductive Cyclization (e.g., SnCl2 or Fe/AcOH) E->F G 6-Chlorothiazolo[4,5-c]pyridin-2-amine F->G

Caption: Proposed synthetic workflow for 6-Chlorothiazolo[4,5-c]pyridin-2-amine.

Step-by-Step Methodology:

Step 1: Nitration of 2,6-Dichloropyridine-3-amine

  • To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 2,6-dichloropyridine-3-amine.

  • Maintain the temperature at 0 °C and add fuming nitric acid dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, 2,6-dichloro-3-nitropyridin-4-amine, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Thiocyanation of 2,6-Dichloro-3-nitropyridin-4-amine

  • Dissolve 2,6-dichloro-3-nitropyridin-4-amine in a suitable solvent such as dimethylformamide (DMF).

  • Add potassium thiocyanate (KSCN) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • The product, 2-amino-6-chloro-4-thiocyanato-3-nitropyridine, will precipitate and can be collected by filtration.

Step 3: Reductive Cyclization to form 6-Chlorothiazolo[4,5-c]pyridin-2-amine

  • Suspend 2-amino-6-chloro-4-thiocyanato-3-nitropyridine in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a reducing agent, such as tin(II) chloride (SnCl2) or iron powder, portion-wise while stirring.

  • The reaction is typically exothermic and should be controlled with an ice bath.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the crude product.

  • The crude 6-Chlorothiazolo[4,5-c]pyridin-2-amine can be purified by column chromatography on silica gel.

Application in Kinase Inhibitor Design: A Case Study

The 6-Chlorothiazolo[4,5-c]pyridin-2-amine scaffold is an excellent starting point for the design of inhibitors targeting various protein kinases implicated in cancer and other diseases. For instance, the PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.

Targeting the PI3K Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 6-Chlorothiazolo[4,5-c]pyridin-2-amine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by a derivative of the scaffold.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of compounds derived from the 6-Chlorothiazolo[4,5-c]pyridin-2-amine scaffold against a target kinase.

  • Reagents and Materials:

    • Recombinant active kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add a small volume of the diluted test compounds.

    • Add the kinase and substrate solution to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30 °C or 37 °C).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal (luminescence, fluorescence, or radioactivity) on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Structure-Activity Relationship (SAR) Insights from Analogs

Based on studies of related thiazolo-pyridine scaffolds, a preliminary SAR can be proposed for derivatives of 6-Chlorothiazolo[4,5-c]pyridin-2-amine.[1][2]

Scaffold 6-Chlorothiazolo[4,5-c]pyridin-2-amine Core Structure R1 R1 (2-amino position): - Small alkyl groups may be tolerated. - Acylation or sulfonylation may disrupt hinge binding. Scaffold->R1 Modification at N2 R2 R2 (6-chloro position): - Substitution via cross-coupling is key. - Aryl or heteroaryl groups can enhance potency and selectivity. - Linker length and geometry are critical. Scaffold->R2 Modification at C6

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chlorothiazolo[4,5-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals focused on the synthesis of 6-Chlorothiazolo[4,5-c]pyridin-2-amine. As a specific, validated protocol for this molecule is not widely published, this guide presents a scientifically-grounded, proposed synthetic route based on established chemical principles. It includes a detailed troubleshooting section in a question-and-answer format to address common challenges in analogous syntheses, aiming to improve reaction yield and purity. The content is structured to offer actionable insights, from starting material selection to final product purification, underpinned by authoritative references.

Important Advisory: A Proposed Synthetic Pathway

Direct, peer-reviewed synthetic routes for 6-Chlorothiazolo[4,5-c]pyridin-2-amine are not extensively documented in publicly accessible chemical literature. Therefore, this guide is constructed around a logical and plausible two-step synthetic pathway derived from well-established heterocyclic chemistry principles. The troubleshooting advice is based on potential issues that commonly arise during these classes of reactions.

The proposed synthesis involves two key transformations:

  • Electrophilic Thiocyanation: Introduction of a thiocyanate (-SCN) group onto a pyridine backbone.

  • Intramolecular Cyclization: Formation of the fused thiazole ring to yield the target molecule.

This approach is advantageous as it utilizes readily available starting materials and employs reaction types that are well-characterized in organic synthesis.[1]

Proposed Synthetic Workflow

The overall strategy begins with the commercially available 3-Amino-5-chloropyridine and proceeds through a thiocyanated intermediate.

Synthetic_Workflow cluster_0 Step 1: Electrophilic Thiocyanation cluster_1 Step 2: Intramolecular Cyclization A 3-Amino-5-chloropyridine C Intermediate: 3-Amino-5-chloro-2-thiocyanatopyridine A->C Reagents B NH4SCN, NBS (or other oxidant) in Methanol D Intermediate: 3-Amino-5-chloro-2-thiocyanatopyridine F Final Product: 6-Chlorothiazolo[4,5-c]pyridin-2-amine D->F Conditions E Acid or Base Catalyst (e.g., H2SO4 or NaOEt) Heat

Caption: Proposed two-step synthesis of 6-Chlorothiazolo[4,5-c]pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for choosing 3-Amino-5-chloropyridine as the starting material?

3-Amino-5-chloropyridine is an ideal starting material because it already contains the necessary chlorine substituent at the correct position (C5 of the pyridine ring, which becomes C6 in the final fused system) and an amino group that directs the subsequent electrophilic substitution. The amino group at C3 is crucial for the final cyclization step to form the thiazole ring. Various methods exist for its preparation, including the direct chlorination of 3-aminopyridine.[2][3]

Q2: What is the mechanism of the electrophilic thiocyanation step?

Electrophilic thiocyanation of an activated aromatic ring, such as an aminopyridine, typically involves the in-situ generation of an electrophilic thiocyanating agent.[4] A common method uses a combination of a thiocyanate salt (like NH₄SCN or KSCN) and an oxidizing agent or halogen source (like N-Bromosuccinimide - NBS).[5][6] The amino group strongly activates the pyridine ring, directing the incoming electrophile to the ortho and para positions. In this case, the C2 position is highly activated and sterically accessible for substitution.

Q3: Why is an acid or base catalyst needed for the cyclization step?

The cyclization of an aminothiocyanate to a 2-aminothiazole ring is a well-known transformation that requires catalysis.[7]

  • Acid Catalysis: A strong acid protonates the nitrogen of the thiocyanate group, making the carbon atom more electrophilic. The adjacent amino group then acts as a nucleophile, attacking this carbon to initiate the ring closure.

  • Base Catalysis: A base can deprotonate the amino group, increasing its nucleophilicity and facilitating the attack on the thiocyanate carbon.

The choice between acid and base catalysis often depends on the stability of the substrate and potential side reactions.

Q4: What analytical methods are recommended for monitoring reaction progress?

  • Thin-Layer Chromatography (TLC): This is the primary method for real-time monitoring. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixture) to track the consumption of the starting material and the formation of the intermediate and final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the intermediate and the final product, and for identifying any significant side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the purified intermediate and the final product.

Troubleshooting Guide: Yield Improvement

This section addresses common problems that may lead to low yields during the synthesis and provides actionable solutions.

Q5: My yield in the thiocyanation step (Step 1) is consistently low. What are the likely causes and solutions?

Low yields in this step often point to issues with reagent stoichiometry, reaction conditions, or competing side reactions.

Potential Cause Explanation & Troubleshooting Steps
Over-halogenation/Side Reactions The pyridine ring is highly activated by the amino group. Excess halogenating agent (like NBS) can lead to dichlorination or other side products.[8] Solution: Add the NBS solution dropwise at a low temperature (0-5 °C) to control the reaction rate. Use a precise stoichiometry (1.0-1.05 equivalents of NBS). Monitor closely with TLC.
Poor Reagent Quality Ammonium thiocyanate (NH₄SCN) can be hygroscopic. Water in the reaction can interfere with the generation of the active electrophile. Solution: Use freshly opened or properly dried NH₄SCN. Ensure the solvent (e.g., methanol) is anhydrous.
Incomplete Reaction The reaction may not have gone to completion. Solution: Allow the reaction to stir for a longer period after the addition of reagents. Let it slowly warm to room temperature and monitor by TLC until the starting material spot disappears.
Degradation of Product The thiocyanate intermediate might be unstable under the workup conditions. Solution: Perform a mild aqueous workup, avoiding strong acids or bases. Extract the product promptly into an organic solvent.

Q6: The cyclization step (Step 2) is not working well, resulting in a complex mixture or recovery of starting material. How can I optimize it?

The cyclization is a critical ring-forming step that is sensitive to conditions.

Potential Cause Explanation & Troubleshooting Steps
Incorrect Catalyst/Conditions The chosen acid or base may not be optimal for this specific substrate. Solution: Screen a variety of catalysts. For acid catalysis, try concentrated H₂SO₄, polyphosphoric acid (PPA), or trifluoroacetic acid (TFA). For base catalysis, test sodium ethoxide in ethanol or potassium tert-butoxide in THF. Start with catalytic amounts and increase if necessary.
Suboptimal Temperature Insufficient energy (heat) may prevent the reaction from overcoming the activation barrier. Conversely, too much heat can cause decomposition. Solution: Begin at a moderate temperature (e.g., 60-80 °C) and monitor by TLC. If no reaction occurs, incrementally increase the temperature. Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields in similar cyclizations.[9]
Solvent Effects The solvent polarity can influence the reaction rate and pathway. Solution: If using an acid catalyst like H₂SO₄, a co-solvent may not be needed. For other catalysts, screen solvents such as ethanol, DMF, or toluene to find the optimal medium for both solubility and reactivity.
Intermediate Purity Impurities carried over from the first step can inhibit or interfere with the cyclization. Solution: Ensure the thiocyanate intermediate is purified (e.g., by column chromatography or recrystallization) before attempting the cyclization.

Q7: I am observing a major side product that I cannot identify. What are the possibilities?

The formation of unexpected products is a common challenge.

Troubleshooting_Yield start Low Final Product Yield check_step1 Analyze Step 1 (Thiocyanation) start->check_step1 check_step2 Analyze Step 2 (Cyclization) start->check_step2 purification_issue Problem: Product loss during purification start->purification_issue Yield good before purification? step1_issue Problem: Low yield of thiocyanate intermediate check_step1->step1_issue Intermediate yield low? step2_issue Problem: Incomplete cyclization or decomposition check_step2->step2_issue Final step fails? step1_sol Solution: - Control temperature (0-5 °C) - Use precise stoichiometry - Use anhydrous reagents - Purify intermediate step1_issue->step1_sol step2_sol Solution: - Screen acid/base catalysts - Optimize temperature (TLC) - Test different solvents - Consider microwave heating step2_issue->step2_sol purification_sol Solution: - Use mild workup (control pH) - Screen recrystallization solvents - Optimize chromatography - Consider salt formation purification_issue->purification_sol

Caption: Troubleshooting decision tree for low product yield.

  • Possibility 1: Dimerization/Polymerization: The intermediate or product could react with itself, especially at high temperatures or concentrations. Solution: Try running the reaction at a higher dilution. Ensure efficient stirring.

  • Possibility 2: Isomer Formation: In some cases, particularly with N-substituted thioureas, cyclization can lead to isomeric products.[10] While less likely here, it's a possibility. Solution: Careful structural analysis using 2D NMR techniques (COSY, HMBC) can help distinguish between isomers.

  • Possibility 3: Hydrolysis of Thiocyanate: If water is present, the -SCN group could hydrolyze back to a thiol or other species, preventing cyclization. Solution: Re-verify that all reagents and solvents are anhydrous.

Experimental Protocols (Proposed)

Protocol 5.1: Synthesis of 3-Amino-5-chloro-2-thiocyanatopyridine (Intermediate)

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-Amino-5-chloropyridine (1.0 eq) and anhydrous methanol. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add ammonium thiocyanate (NH₄SCN, 1.2 eq). Once dissolved, add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction's completion by TLC.

  • Workup: Quench the reaction by adding cold water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 5.2: Synthesis of 6-Chlorothiazolo[4,5-c]pyridin-2-amine (Final Product)

  • Setup: To a clean, dry round-bottom flask, add the purified 3-Amino-5-chloro-2-thiocyanatopyridine (1.0 eq).

  • Reaction (Acid Catalysis): Cautiously add concentrated sulfuric acid (e.g., 5-10 volumes) at 0 °C. After addition, slowly warm the mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. Basify the solution to pH 8-9 using a saturated sodium bicarbonate solution or dilute ammonium hydroxide.

  • Isolation: The product should precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

References
  • U.S. Patent 3,985,759. (1976). Process for preparing 2-amino-5-chloropyridine.
  • Chinese Patent CN106432069A. (2017). A method for preparation of 2-amino-5-chloro-pyridine.
  • Chinese Patent CN104016908A. (2014). Synthetic method of 2-amino-3,5-dichloropyridine.
  • Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • ResearchGate. (2024). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. [Link]

  • Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. IRJPAC. [Link]

  • Sahu, S., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. (n.d.). National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • Patsnap Eureka. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Khan, I. (2019). synthesis of thiazoles. YouTube. [Link]

  • ResearchGate. (2025). Electrophilic Thiocyanation of Aromatic, Heteroaromatic and Aliphatic Compounds: A Novel Perspective on Recent Advances. [Link]

  • jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]

  • MDPI. (n.d.). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. [Link]

  • Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. Journal of Pharmaceutical Research International. [Link]

Sources

Technical Support Center: Investigating the Stability and Degradation of 6-Chlorothiazolo[4,5-c]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chlorothiazolo[4,5-c]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this heterocyclic compound. In the following sections, we will address common questions and provide troubleshooting strategies based on established principles of organic chemistry and forced degradation studies. Our aim is to equip you with the knowledge to anticipate, identify, and mitigate degradation, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing unexpected peaks in my HPLC analysis of a sample of 6-Chlorothiazolo[4,5-c]pyridin-2-amine that has been stored for a period of time. What could be the cause?

Answer: The appearance of new peaks in your chromatogram strongly suggests that your compound is degrading. The fused thiazolo-pyridine ring system, along with the chloro and amine substituents, presents several potential sites for reactivity. Based on the chemistry of related structures, the primary suspects for degradation pathways are hydrolysis, oxidation, and photodegradation.

  • Expert Insight: The 2-amino group on the thiazole ring can be susceptible to hydrolysis, particularly under non-neutral pH conditions. Additionally, the electron-rich nature of the heterocyclic system makes it a candidate for oxidative degradation. The presence of a chlorine atom suggests that photolytic cleavage could also be a contributing factor, similar to what is observed in other chloro-substituted pyridines.[1]

To diagnose the specific cause, a systematic approach is necessary. We recommend performing a forced degradation study, which will help you identify the conditions under which your compound is least stable and characterize the resulting degradants.

Question 2: How do I perform a forced degradation study for 6-Chlorothiazolo[4,5-c]pyridin-2-amine?

Answer: A forced degradation study, also known as stress testing, is a critical experiment to understand the intrinsic stability of a molecule.[2] The goal is to induce degradation to an extent of 5-20%, which is generally sufficient to detect and identify degradation products without overly complex secondary degradation.[3]

Here is a detailed protocol to get you started:

Experimental Protocol: Forced Degradation Study

Objective: To determine the degradation pathways of 6-Chlorothiazolo[4,5-c]pyridin-2-amine under various stress conditions.

Materials:

  • 6-Chlorothiazolo[4,5-c]pyridin-2-amine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 6-Chlorothiazolo[4,5-c]pyridin-2-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

    • Control Samples: Prepare control samples stored at 2-8°C in the dark.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated HPLC method to determine the percentage of degradation and the profile of the degradants.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • The appearance of new peaks or a decrease in the main peak area indicates degradation.

  • Mass spectrometry (LC-MS) can be invaluable for the structural elucidation of the degradation products.

Question 3: What are the likely degradation products of 6-Chlorothiazolo[4,5-c]pyridin-2-amine?

Answer: While specific degradation products can only be confirmed through analytical characterization, we can propose likely structures based on the known reactivity of the functional groups present.

  • Hydrolysis: Acidic or basic conditions could lead to the hydrolysis of the 2-amino group to a hydroxyl group, forming 6-chlorothiazolo[4,5-c]pyridin-2-ol .

  • Oxidation: The sulfur atom in the thiazole ring is a primary target for oxidation, potentially forming an N-oxide or S-oxide .[4] The amine group can also be oxidized.

  • Photodegradation: UV light exposure could lead to the cleavage of the C-Cl bond, resulting in the formation of thiazolo[4,5-c]pyridin-2-amine .

The following diagram illustrates these potential degradation pathways:

Degradation_Pathways parent 6-Chlorothiazolo[4,5-c]pyridin-2-amine hydrolysis 6-Chlorothiazolo[4,5-c]pyridin-2-ol parent->hydrolysis Hydrolysis (Acid/Base) oxidation N-oxide or S-oxide derivative parent->oxidation Oxidation (e.g., H₂O₂) photodegradation Thiazolo[4,5-c]pyridin-2-amine parent->photodegradation Photodegradation (UV light)

Potential degradation pathways of 6-Chlorothiazolo[4,5-c]pyridin-2-amine.
Question 4: My compound appears to be degrading even when stored as a solid at room temperature. What can I do to improve its stability?

Answer: Solid-state stability can be influenced by factors such as temperature, humidity, and light. If you are observing degradation under these conditions, consider the following storage recommendations:

  • Temperature: Store the compound at a lower temperature, such as in a refrigerator (2-8°C) or freezer (-20°C).

  • Light: Protect the compound from light by storing it in an amber vial or a light-blocking container.

  • Moisture: Store the compound in a desiccator to minimize exposure to humidity, which can accelerate hydrolytic degradation.

  • Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Troubleshooting Workflow for Unexpected Degradation

The following workflow can help you systematically troubleshoot unexpected degradation of your compound.

Troubleshooting_Workflow start Unexpected Degradation Observed check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If conditions are optimal modify_storage Optimize Storage Conditions (e.g., Refrigerate, Desiccate) check_storage->modify_storage If conditions are suboptimal analyze_degradants Identify Degradation Products (LC-MS, NMR) forced_degradation->analyze_degradants reformulate Consider Reformulation (e.g., different salt form, excipients) analyze_degradants->reformulate If degradation pathway is understood end Compound Stabilized modify_storage->end reformulate->end

A systematic workflow for troubleshooting compound degradation.

Summary of Stability Influencing Factors

Stress FactorPotential Impact on 6-Chlorothiazolo[4,5-c]pyridin-2-amineRecommended Mitigation
pH Hydrolysis of the 2-amino group is more likely under strongly acidic or basic conditions.Maintain solutions at a neutral pH and use appropriate buffers.
Oxidizing Agents The thiazole ring and amino group are susceptible to oxidation.Avoid contact with oxidizing agents and consider storing under an inert atmosphere.
Light (UV/Visible) The chloro substituent may be labile to photolytic cleavage.Store in light-resistant containers.
Temperature Elevated temperatures can accelerate all degradation pathways.Store at reduced temperatures (e.g., 2-8°C or -20°C).
Humidity Moisture can facilitate hydrolytic degradation, even in the solid state.Store in a desiccated environment.

By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, you can ensure the quality and reliability of your research involving 6-Chlorothiazolo[4,5-c]pyridin-2-amine. For further assistance, please do not hesitate to contact our technical support team.

References

  • Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Available at: [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture - The University of Texas at Austin. Available at: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. Available at: [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC - NIH. Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation - MDPI. Available at: [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky. Available at: [Link]

  • Thiazole - Wikipedia. Available at: [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture - SciSpace. Available at: [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC - NIH. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Amine loss in thermal degradation of 6-membered rings with varying heteroatoms at 175 °C - ResearchGate. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. Available at: [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC - PubMed Central. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Chlorothiazolo[4,5-c]pyridin-2-amine and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Evaluating a Novel Thiazolopyridine Derivative

This guide provides a comparative analysis of the potential biological activity of the novel compound, 6-Chlorothiazolo[4,5-c]pyridin-2-amine, against well-characterized inhibitors of key cellular kinases. It is important to note that as of the date of this publication, direct experimental data on the biological activity of 6-Chlorothiazolo[4,5-c]pyridin-2-amine is not extensively available in the public domain. Therefore, this document serves as a scientifically grounded framework for researchers, scientists, and drug development professionals to understand the potential therapeutic context of this molecule and outlines the necessary experimental workflows for its characterization.

The thiazolopyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition. Based on this structural precedent, we hypothesize that 6-Chlorothiazolo[4,5-c]pyridin-2-amine may exhibit inhibitory activity against key serine/threonine kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). This guide will, therefore, compare the profile of 6-Chlorothiazolo[4,5-c]pyridin-2-amine with that of TWS119, a potent GSK-3β inhibitor, and Roscovitine, a well-established CDK inhibitor.

Introduction to Target Kinases: GSK-3β and CDK5

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Its dysregulation has been implicated in the pathophysiology of several diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers. GSK-3β is a key negative regulator in the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and the activation of Wnt target genes.

Cyclin-Dependent Kinase 5 (CDK5) is a unique member of the cyclin-dependent kinase family, being most active in post-mitotic neurons.[1] Activated by its regulatory partners p35 or p39, CDK5 is crucial for neuronal development, migration, and synaptic plasticity.[1] However, dysregulated CDK5 activity, often through the cleavage of p35 to the more stable p25, is linked to neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] Like other CDKs, it acts by competing with ATP for the binding site on the kinase.[2]

Compound Profiles

6-Chlorothiazolo[4,5-c]pyridin-2-amine: The Investigational Compound
  • Structure:

/ \ / S---C---N || C-NH2

  • Biological Target: Hypothesized to be a kinase inhibitor, with potential activity against GSK-3β and/or CDK5 based on its thiazolopyridine core structure, a common feature in many kinase inhibitors.[3][4]

  • Mechanism of Action: To be determined through experimental validation. A competitive ATP-binding mode is a plausible hypothesis.

  • Significance: As a novel chemical entity, it holds the potential for improved potency, selectivity, or pharmacokinetic properties compared to existing inhibitors.

TWS119: The GSK-3β Inhibitor
  • Mechanism of Action: TWS119 is a potent and selective inhibitor of GSK-3β.[5][6] By inhibiting GSK-3β, it activates the canonical Wnt/β-catenin signaling pathway.[7] This leads to the stabilization and nuclear translocation of β-catenin, which then modulates the transcription of target genes involved in cell fate decisions, proliferation, and survival.[5]

  • Potency: It exhibits a half-maximal inhibitory concentration (IC50) of 30 nM against GSK-3β in cell-free assays.[5][6]

  • Key Cellular Effects: TWS119 is known to induce neuronal differentiation in embryonic stem cells and has been shown to enhance the proliferation and cytolytic activity of γδT cells against colon cancer.[6][7]

Roscovitine (Seliciclib): The Pan-CDK Inhibitor
  • Mechanism of Action: Roscovitine is a purine analog that acts as a competitive inhibitor of the ATP-binding site on several cyclin-dependent kinases, including CDK1, CDK2, and CDK5.[2][8] Its inhibition of these kinases leads to cell cycle arrest and can induce apoptosis.[8]

  • Potency: It is a potent inhibitor with IC50 values in the sub-micromolar range for its target CDKs, with a reported IC50 for CDK5 of approximately 0.16 µM to 0.28 µM.[9][10][11]

  • Key Cellular Effects: Roscovitine is widely used as a biological tool to study the cell cycle and has been investigated as a potential therapeutic for cancer, neurodegenerative diseases, and viral infections.[2] It can induce apoptosis in various cancer cell lines and affects multiple signaling pathways dependent on CDK activity.[2]

Comparative Analysis

The following table summarizes the key characteristics of 6-Chlorothiazolo[4,5-c]pyridin-2-amine alongside the established inhibitors TWS119 and Roscovitine.

Feature6-Chlorothiazolo[4,5-c]pyridin-2-amineTWS119Roscovitine (Seliciclib)
Primary Target(s) To Be Determined (Hypothesized: GSK-3β, CDK5)GSK-3β[5][6]CDK1, CDK2, CDK5, CDK7, CDK9[2][11]
Mechanism of Action To Be Determined (Hypothesized: ATP-competitive)GSK-3β inhibition, leading to Wnt/β-catenin pathway activation[5][7]ATP-competitive inhibition of CDKs[2][8]
Potency (IC50) To Be Determined30 nM (for GSK-3β)[5][6]~0.16 - 0.7 µM (for various CDKs)[9][12]
Key Cellular Effects To Be DeterminedInduces neuronal differentiation, enhances T-cell activity[6][7]Cell cycle arrest, induction of apoptosis[2][8]

Experimental Workflows for Characterization

To elucidate the biological activity of 6-Chlorothiazolo[4,5-c]pyridin-2-amine and enable a direct comparison with known inhibitors, a systematic experimental approach is required.

In Vitro Kinase Inhibition Assays

The initial step is to determine if 6-Chlorothiazolo[4,5-c]pyridin-2-amine directly inhibits the enzymatic activity of the hypothesized target kinases.

Workflow for Kinase Inhibition Profiling

Caption: Workflow for in vitro characterization of a novel kinase inhibitor.

Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits, such as the GSK3β Kinase Assay Kit from BPS Bioscience.[13]

  • Reagent Preparation:

    • Prepare a 5X kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT).

    • Dilute recombinant human GSK-3β enzyme and a suitable peptide substrate (e.g., a derivative of glycogen synthase) in kinase buffer.

    • Prepare a solution of ATP at a concentration near the Km for GSK-3β.

    • Prepare serial dilutions of 6-Chlorothiazolo[4,5-c]pyridin-2-amine, TWS119 (positive control), and a DMSO vehicle control.

  • Kinase Reaction:

    • In a 96-well plate, add the test compounds to the wells.

    • Add the GSK-3β enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and peptide substrate mixture.

    • Incubate the reaction at 30°C for 30-60 minutes.[14]

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., Kinase-Glo®).[13]

    • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro CDK5/p25 Kinase Inhibition Assay (Radiometric)

This protocol is a classic method for assessing kinase activity.[15]

  • Immunoprecipitation of CDK5 (Optional, for endogenous enzyme):

    • Lyse cells or tissue known to express CDK5.

    • Incubate the lysate with an anti-CDK5 antibody followed by protein A/G-agarose beads to immunoprecipitate the kinase.[15]

    • Wash the beads extensively to remove non-specific proteins.[15]

  • Kinase Reaction:

    • Use either immunoprecipitated CDK5 or recombinant CDK5/p25.

    • Prepare a reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • Add the kinase, serial dilutions of 6-Chlorothiazolo[4,5-c]pyridin-2-amine or Roscovitine (positive control), and a substrate (e.g., Histone H1).

    • Initiate the reaction by adding ATP mixed with [γ-³²P]ATP.

    • Incubate at 30°C for 20-30 minutes.

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography.

    • Alternatively, spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[15]

  • Data Analysis:

    • Quantify the band intensity or radioactive counts for each concentration.

    • Calculate the percent inhibition and determine the IC50 value as described for the GSK-3β assay.

Cell-Based Assays

Cellular assays are critical to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.

Wnt/β-Catenin Signaling Pathway

Caption: The Wnt/β-catenin signaling pathway and the role of a GSK-3β inhibitor.

Protocol 3: Cellular β-Catenin Accumulation Assay

This assay measures the functional consequence of GSK-3β inhibition in cells.[16]

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HEK293, CHO-K1) in a 96-well plate.

    • Treat the cells with serial dilutions of 6-Chlorothiazolo[4,5-c]pyridin-2-amine, TWS119 (positive control), and a DMSO vehicle control for 4-6 hours.

  • Cell Lysis and Detection:

    • Lyse the cells and measure the total protein concentration.

    • Quantify the amount of β-catenin in each lysate using a specific ELISA kit.

  • Data Analysis:

    • Normalize the β-catenin levels to the total protein concentration.

    • Plot the fold-increase in β-catenin levels against the compound concentration to determine the EC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This assay assesses the effect of CDK inhibition on cell cycle progression.

  • Cell Culture and Treatment:

    • Culture a proliferating cancer cell line (e.g., HeLa, HCT116) and synchronize the cells if desired.

    • Treat the cells with the test compound, Roscovitine (positive control), or DMSO for a period equivalent to one to two cell cycles (e.g., 24-48 hours).

  • Cell Staining:

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the control to identify phase-specific arrest, a hallmark of CDK inhibition.

Conclusion and Future Directions

While the biological activity of 6-Chlorothiazolo[4,5-c]pyridin-2-amine remains to be experimentally defined, its chemical structure suggests a promising starting point for the development of a novel kinase inhibitor. The comparative framework and detailed experimental protocols provided in this guide offer a clear path forward for its characterization. By systematically evaluating its potency against GSK-3β and CDK5, assessing its selectivity across the kinome, and confirming its on-target effects in cellular models, the scientific community can accurately determine the therapeutic potential of this and similar thiazolopyridine derivatives. The ultimate goal is to discover new chemical probes and potential drug candidates with improved efficacy and safety profiles for the treatment of a wide range of human diseases.

References

  • Amin, N. D., & Bibb, J. A. (2021). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols, 1(8), e229. [Link]

  • Ding, S., Wu, T. Y., Brinker, A., Peters, E. C., Hur, W., Gray, N. S., & Schultz, P. G. (2003). Synthetic small molecules that control stem cell fate. Proceedings of the National Academy of Sciences, 100(13), 7632-7637. [Link]

  • Lin, C. H., Hsieh, Y. C., Chen, C. M., Chen, Y. T., & Chen, C. M. (2018). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. International journal of molecular sciences, 19(11), 3469. [Link]

  • Khan, N. Z., et al. (2019). Discovery of CDK5 Inhibitors through Structure-Guided Approach. ACS Medicinal Chemistry Letters, 10(5), 766-771. [Link]

  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]

  • BPS Bioscience. (n.d.). CDK5 Assay Kit. [Link]

  • Zhang, L., et al. (2024). GSK-3β inhibitor TWS119 promotes neuronal differentiation after hypoxic-ischemic brain damage in neonatal rats. Brain Research Bulletin, 207, 110869. [Link]

  • Bahl, A., et al. (2007). A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. Assay and drug development technologies, 5(3), 347-358. [Link]

  • Wesierska-Gadek, J., & Krystof, V. (2017). Roscovitine in cancer and other diseases. Postepy higieny i medycyny doswiadczalnej (Online), 71(0), 1035-1051. [Link]

  • Golding, B. T., et al. (2016). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of medicinal chemistry, 59(17), 7923-7938. [Link]

  • ResearchGate. (2021). (PDF) Protocols for Characterization of Cdk5 Kinase Activity. [Link]

  • Kim, S., et al. (2016). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International journal of molecular sciences, 17(11), 1845. [Link]

  • ResearchGate. (2017). (PDF) Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. [Link]

  • Tokuda, K., et al. (2014). Roscovitine, a Cyclin-Dependent Kinase-5 Inhibitor, Decreases Phosphorylated Tau Formation and Death of Retinal Ganglion Cells of Rats after Optic Nerve Crush. PloS one, 9(4), e93234. [Link]

  • MDPI. (2020). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • AACR Journals. (2004). The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. [Link]

  • MDPI. (2023). Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay. [Link]

  • Wang, Y., et al. (2018). Effects of Glycogen Synthase Kinase-3β Inhibitor TWS119 on Proliferation and Cytokine Production of TILs From Human Lung Cancer. Journal of immunotherapy (Hagerstown, Md. : 1997), 41(7), 305-314. [Link]

  • Taylor, M. J., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of medicinal chemistry, 65(17), 11656-11670. [Link]

  • MDPI. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

  • MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • Promega Connections. (2020). The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. [Link]

  • Yan, J. Z., et al. (2011). Roscovitine, a cyclin-dependent kinase inhibitor, affects several gating mechanisms to inhibit cardiac L-type (Ca(V)1.2) calcium channels. British journal of pharmacology, 162(7), 1547-1560. [Link]

  • Anderson, M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of medicinal chemistry, 55(17), 7598-7613. [Link]

  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Thiazolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The fusion of thiazole and pyridine rings creates a heterocyclic scaffold, the thiazolopyridine core, that is of significant interest in medicinal chemistry. This structural motif is a key component in a variety of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] Pyridine derivatives are noted for their versatile biological activities and are a common feature in drugs approved by the FDA.[2] Similarly, the 2-aminothiazole scaffold is a backbone for numerous therapeutic agents, valued for its low toxicity and potent activity.[3] This guide provides a comparative analysis of the in vivo efficacy of distinct analogs based on this privileged scaffold, offering insights for researchers and professionals in drug development. We will delve into specific examples that have demonstrated preclinical promise, examining the experimental data that supports their potential as anticancer agents.

Section 1: Thiazolyl-Pyrimidin-Amine Analogs as CDK4/6 Inhibitors

The cell cycle is a fundamental process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1-S phase transition, making them validated targets for anticancer drug discovery.[4] A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been developed as highly potent and selective inhibitors of CDK4/6.[4][5]

Lead Compound: Compound 83

Medicinal chemistry optimization led to the identification of compound 83 , an orally bioavailable inhibitor with remarkable selectivity for CDK4/6.[4][5] Its development addresses the need for potent and selective inhibitors with favorable pharmacokinetic profiles.

In Vivo Efficacy in a Xenograft Model

The antitumor activity of compound 83 was evaluated in a mouse xenograft model using MV4-11 acute myeloid leukemia cells.[4][5] Repeated oral administration of the compound resulted in significant inhibition of tumor growth without causing weight loss or other signs of toxicity in the animals.[4][5]

Table 1: In Vivo Antitumor Activity of Compound 83

Cell Line Animal Model Dosing Regimen Tumor Growth Inhibition Reference

| MV4-11 (Acute Myeloid Leukemia) | Mouse Xenograft | Oral administration (details not specified) | Marked inhibition |[4][5] |

Experimental Protocol: Mouse Xenograft Model

The following is a generalized protocol for assessing the in vivo efficacy of a kinase inhibitor using a tumor xenograft model, based on standard practices in the field.[6]

  • Cell Culture: MV4-11 cells are cultured in appropriate media until a sufficient number of cells are obtained for implantation.

  • Animal Acclimatization: Immunocompromised mice (e.g., NOD/SCID) are allowed to acclimatize to the laboratory conditions for at least one week.

  • Tumor Implantation: A suspension of MV4-11 cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment: Mice are randomized into vehicle control and treatment groups. Compound 83 is administered orally at a predetermined dose and schedule.

  • Efficacy Assessment: Tumor growth, animal body weight, and overall health are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are then excised and weighed.

Signaling Pathway

CDK4_6_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Retinoblastoma Protein (Rb) CDK4_6->Rb phosphorylates CDK4_6->Rb p E2F E2F Transcription Factors Rb->E2F inactivates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates G1_S_Transition G1-S Phase Transition S_Phase_Genes->G1_S_Transition Compound_83 Compound 83 (Thiazolyl-Pyrimidin-Amine) Compound_83->CDK4_6 inhibits

Caption: CDK4/6 Pathway Inhibition.

Section 2: Aminodimethylpyrimidinol Analogs as FGFR4 Inhibitors

Hepatocellular carcinoma (HCC) is a leading cause of cancer-related death worldwide.[7] The fibroblast growth factor receptor 4 (FGFR4) has emerged as a key driver in a subset of HCCs, making it an attractive therapeutic target. A novel series of aminodimethylpyrimidinol derivatives has been designed and synthesized as selective FGFR4 inhibitors.[7]

Lead Compound: Compound 6O

Compound 6O demonstrated potent and selective inhibitory activity against FGFR4.[7] Notably, it exhibited greater selectivity for FGFR4 over other FGFR family members (FGFR1-3) when compared to the well-characterized FGFR4 inhibitor, BLU9931.[7]

In Vivo Efficacy in a CAM Model

The in vivo antitumor efficacy of compound 6O was assessed using a chick chorioallantoic membrane (CAM) model implanted with Hep3B HCC cells.[7] This model allows for the evaluation of both tumor growth and angiogenesis. Compound 6O dose-dependently inhibited tumor growth and also significantly blocked tumor-induced angiogenesis.[7]

Table 2: In Vivo Antitumor and Antiangiogenic Activity of Compound 6O

Treatment Group Tumor Growth Inhibition Antiangiogenic Effect Reference
Compound 6O Dose-dependent inhibition, slightly weaker than BLU9931 Significant blockade, slightly weaker than BLU9931 [7]

| BLU9931 (Control) | Dose-dependent inhibition | Significant blockade |[7] |

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model for studying angiogenesis and tumor growth.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

  • Windowing: On embryonic day 3, a small window is made in the shell to expose the CAM.

  • Tumor Cell Implantation: A suspension of Hep3B cells is placed onto the CAM.

  • Treatment: The developing tumors are treated with vehicle control, BLU9931, or compound 6O at various concentrations.

  • Observation and Imaging: The tumors and surrounding vasculature are observed and imaged daily.

  • Endpoint Analysis: At the end of the experiment, the tumors are excised and weighed. The degree of angiogenesis can also be quantified.

Experimental Workflow

CAM_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Incubation Fertilized Egg Incubation Windowing Shell Windowing (Day 3) Incubation->Windowing Implantation Hep3B Cell Implantation on CAM Windowing->Implantation Treatment Treatment Application (Compound 6O, Control) Implantation->Treatment Monitoring Daily Observation & Imaging Treatment->Monitoring Endpoint Tumor Excision & Weight Measurement Monitoring->Endpoint

Caption: Chick Chorioallantoic Membrane (CAM) Assay Workflow.

Section 3: Thiazolo[5,4-b]pyridine Analogs as c-KIT Inhibitors

Gastrointestinal stromal tumors (GIST) are often driven by mutations in the c-KIT receptor tyrosine kinase. While imatinib is a standard therapy, resistance frequently develops, necessitating the discovery of new inhibitors.[8] Novel thiazolo[5,4-b]pyridine derivatives have been designed to overcome imatinib resistance.[8]

Lead Compound: Derivative 6r

Through structure-activity relationship (SAR) studies, derivative 6r was identified as a potent c-KIT inhibitor.[8] Crucially, this compound was effective against c-KIT mutants that are resistant to imatinib, such as the V560G/D816V double mutant.[8] It also demonstrated potent anti-proliferative activity against GIST cancer cell lines.[8]

Preclinical Promise and Future Directions

While the provided literature focuses on the potent in vitro activity of derivative 6r , these findings strongly support its potential for in vivo efficacy.[8] The ability to inhibit imatinib-resistant mutants is a critical feature for a next-generation c-KIT inhibitor. Further preclinical development would logically involve assessing its oral bioavailability, pharmacokinetic profile, and antitumor activity in GIST xenograft models harboring relevant c-KIT mutations.

Mechanism of Action and Resistance

cKIT_Pathway SCF Stem Cell Factor (SCF) cKIT c-KIT Receptor SCF->cKIT binds Dimerization Dimerization cKIT->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) Autophosphorylation->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Imatinib Imatinib Imatinib->cKIT inhibits Resistant_Mutant Resistant c-KIT Mutant (e.g., D816V) Imatinib->Resistant_Mutant ineffective Derivative_6r Derivative 6r Derivative_6r->Resistant_Mutant inhibits

Caption: c-KIT Signaling and Inhibition.

Conclusion

The thiazolopyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors with significant therapeutic potential. The examples highlighted in this guide—a potent and orally bioavailable CDK4/6 inhibitor, a selective FGFR4 inhibitor with anti-angiogenic properties, and a promising next-generation c-KIT inhibitor—demonstrate the versatility of this chemical core. The in vivo data, derived from robust preclinical models, underscores the potential of these compound classes to address unmet needs in oncology. For drug development professionals, these findings warrant further investigation and optimization to translate this preclinical promise into effective cancer therapies.

References

  • Jazi, F. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Jo, A., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]

  • Bolla, M. L., et al. (2021). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. [Link]

  • Krishna, I. C., et al. (2025). A novel in vivo phenotypic assay to evaluate kinase inhibitor induced cardiotoxicity and strategies for cardioprotection. PubMed. [Link]

  • Zia, M., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed Central. [Link]

  • Yin, C., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed Central. [Link]

  • Sharma, R., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

  • Ibrahim, M., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Bolla, M. L., et al. (2021). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ResearchGate. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Mendelsohn, J., et al. (2004). In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. AACR Journals. [Link]

  • Matiychuk, D., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Odesa Pharmacological Journal. [Link]

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. MDPI. [Link]

  • Thomas, T., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH. [Link]

  • Li, P., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]

  • Petrikaite, V., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PubMed Central. [Link]

  • Sharma, P., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed Central. [Link]

  • Persoons, L., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Castillo-Pacheco, Y. Y., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount. A promising therapeutic candidate must not only engage its intended target with high potency but also avoid significant interactions with other proteins, which could lead to off-target toxicities or diminished efficacy. This guide provides an in-depth comparison of two gold-standard methodologies for assessing the cross-reactivity of a novel kinase inhibitor.

To illustrate these principles, we will consider a hypothetical ATP-competitive kinase inhibitor, "Cmpd-X," derived from the versatile 6-chlorothiazolo[4,5-c]pyridin-2-amine scaffold. While this scaffold is a known intermediate in the synthesis of various therapeutic agents, including those targeting p53 and c-Myc, our focus here is on a derivative designed as a kinase inhibitor.[1][2] We will explore how to build a comprehensive selectivity profile for Cmpd-X, moving from broad, in vitro screening to targeted validation within the complex milieu of the cell.

Part 1: Foundational Selectivity Assessment: In Vitro Kinome Profiling

The first step in characterizing a new kinase inhibitor is to understand its binding profile across the human kinome. The high degree of structural conservation in the ATP-binding pocket of kinases makes cross-reactivity a common challenge.[3][4] Relying on a small, curated panel of kinases is often insufficient and can lead to a misleadingly clean profile. Large-scale screening platforms provide a more unbiased and comprehensive view.

The Rationale for Broad Profiling

A broad kinome scan serves as a foundational dataset, offering a panoramic view of a compound's potential interactions. This approach is critical for:

  • Identifying Primary and Secondary Targets: Confirming engagement with the intended kinase and revealing any other potent interactions.

  • Early Risk Assessment: Flagging potential off-targets that belong to kinase families associated with adverse effects (e.g., cardiotoxicity or genotoxicity).[5]

  • Guiding Structure-Activity Relationship (SAR): Understanding the structural drivers of both on-target potency and off-target liabilities to inform the next cycle of chemical optimization.[6]

Methodology: The KINOMEscan™ Competitive Binding Assay

One of the most widely adopted platforms for this purpose is the KINOMEscan™ assay.[7][8] This is not an enzymatic assay but a competition binding assay, which measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases.

Principle of the Assay: The assay leverages DNA-tagged kinases expressed in bacteriophage. An active site-directed ligand is immobilized on a solid support. In the absence of a competing inhibitor, the kinase binds to the immobilized ligand. When the test compound (e.g., Cmpd-X) is introduced, it competes for the ATP-binding site. The amount of kinase remaining bound to the solid support is inversely proportional to the affinity of the test compound. This is quantified using quantitative PCR (qPCR) of the kinase's DNA tag.[9]

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize Cmpd-X in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Prepare a working solution for screening at a standard concentration (e.g., 10 µM).

  • Assay Execution: The test compound is incubated with a panel of DNA-tagged kinases and the ligand-coated beads. The standard scanMAX panel, for instance, covers over 468 kinases.[7]

  • Competition and Wash: The mixture is allowed to reach equilibrium. Unbound components are then washed away.

  • Quantification: The amount of kinase bound to the beads is measured via qPCR.

  • Data Analysis: The results are typically reported as Percent of Control (%Ctrl) , where the DMSO vehicle represents 100% binding and a highly potent control inhibitor represents 0% binding. A lower %Ctrl value signifies stronger binding of the test compound.

KINOMEScan_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis CmpdX Cmpd-X in DMSO Incubation Incubate Cmpd-X with: 1. DNA-tagged Kinase 2. Immobilized Ligand CmpdX->Incubation Add to Assay Wash Wash Step Incubation->Wash Equilibration qPCR Quantify Bound Kinase via qPCR Wash->qPCR Elution/Lysis Data Calculate % of Control (Lower % = Stronger Binding) qPCR->Data

Caption: High-level workflow of the KINOMEscan™ competitive binding assay.

Data Presentation & Interpretation

The results for Cmpd-X are summarized below. For clarity, only the primary target and significant off-targets (%Ctrl < 35) are shown.

Table 1: Hypothetical KINOMEscan™ Results for Cmpd-X (10 µM)

Kinase Target Gene Symbol Kinase Family % of Control Interpretation
Target Kinase A TKA TK 0.5 Potent binding to intended target
Off-Target Kinase 1 OTK1 TK 5.2 Significant off-target binding
Off-Target Kinase 2 OTK2 CMGC 15.8 Moderate off-target binding

| Off-Target Kinase 3 | OTK3 | AGC | 32.1 | Weak off-target binding |

This initial screen is invaluable. It confirms that Cmpd-X potently binds its intended target, TKA. However, it also reveals a significant off-target liability in OTK1 and a moderate interaction with OTK2. This data immediately informs the project team that further investigation into the cellular consequences of inhibiting OTK1 and OTK2 is necessary.

Part 2: Validating Target Engagement in a Physiological Context: The Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are essential for broad screening, they do not fully recapitulate the cellular environment.[10] Factors like high intracellular ATP concentrations, the presence of scaffolding proteins, and cell membrane permeability can all influence a compound's ability to engage its target. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm target engagement directly in intact cells or cell lysates.[11][12]

The Rationale for In-Cell Validation

CETSA provides a crucial layer of validation by measuring the physical interaction between a drug and its target protein in a native cellular context.[13] The core principle is that the binding of a ligand (like Cmpd-X) typically stabilizes the target protein, making it more resistant to thermal denaturation.[12][14] This allows researchers to:

  • Confirm Target Engagement: Verify that the compound reaches and binds to its intended target inside the cell.

  • Assess Cellular Potency: Determine the concentration of compound required to occupy the target in a cellular system.

  • Differentiate On- and Off-Target Effects: By testing against both the intended target and off-targets identified in vitro (like OTK1), CETSA can help prioritize which interactions are relevant in a physiological setting.

Methodology: CETSA®

The assay involves treating cells with the compound, heating the cells to a range of temperatures, lysing them, and then quantifying the amount of soluble (non-denatured) target protein remaining.[11]

Experimental Protocol: CETSA® for Cmpd-X

  • Cell Treatment: Culture an appropriate cell line that expresses the target proteins (TKA and OTK1). Treat the cells with a dose-range of Cmpd-X or DMSO vehicle control for a defined period (e.g., 1 hour).

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[14]

  • Cell Lysis: Lyse the cells to release their contents. This can be done through freeze-thaw cycles or the addition of a lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble protein fraction.

  • Protein Quantification: Carefully collect the supernatant. Quantify the amount of the specific target protein (e.g., TKA and OTK1) remaining in the soluble fraction using a standard protein detection method like Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. Ligand binding is indicated by a rightward shift in the melting curve (an increase in the melting temperature, Tm).

CETSA_Workflow cluster_cell Cellular Treatment cluster_process Processing cluster_quant Quantification Cells Treat Intact Cells (e.g., with Cmpd-X or DMSO) Heat Heat Samples (Temperature Gradient) Cells->Heat Lyse Lyse Cells Heat->Lyse Spin Centrifuge to Pellet Aggregated Proteins Lyse->Spin Supernatant Collect Soluble Fraction (Supernatant) Spin->Supernatant WB Detect Target Protein (e.g., Western Blot) Supernatant->WB Curve Plot Melting Curve (Soluble Protein vs. Temp) WB->Curve

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA®).

Data Presentation & Interpretation

Based on the CETSA experiment, we can determine the thermal shift (ΔTm) induced by Cmpd-X.

Table 2: Hypothetical CETSA® Results for Cmpd-X (10 µM)

Protein Target Vehicle Tm Cmpd-X Tm ΔTm (Shift) Interpretation
Target Kinase A (TKA) 52.1°C 58.6°C +6.5°C Robust target engagement in cells

| Off-Target Kinase 1 (OTK1) | 55.4°C | 55.8°C | +0.4°C | Negligible engagement in cells |

The CETSA results are highly informative. Despite OTK1 appearing as a potent off-target in the binding assay, Cmpd-X fails to significantly stabilize it in the cellular environment. This could be due to several factors, such as poor cell permeability, active efflux of the compound, or high intracellular concentrations of ATP outcompeting the drug at the OTK1 binding site. In contrast, the robust thermal shift for TKA confirms that Cmpd-X effectively reaches and binds its intended target in a physiological setting.

Part 3: An Integrated Strategy for Comprehensive Profiling

Neither kinome scanning nor CETSA alone tells the whole story. The true power of these techniques emerges when they are used in a complementary and logical sequence.

Table 3: Comparison of Kinome Scanning and CETSA®

Feature KINOMEscan™ (Competitive Binding) CETSA® (Thermal Shift)
Assay Context In Vitro (recombinant enzymes) In-Cell / In-Tissue (physiological)
Primary Output Binding Affinity (%Ctrl, Kd) Target Engagement (Thermal Shift, ΔTm)
Throughput High (400+ kinases simultaneously) Lower (typically focused on 1-10 targets)
Measures Direct competition at ATP-binding site Consequence of binding (stabilization)

| Key Question Answered | "What can it bind to?" | "What does it bind to in a cell?" |

An effective workflow uses the broad, unbiased data from kinome scanning to inform the design of lower-throughput, but more physiologically relevant, CETSA experiments.

Integrated_Workflow Start Start with Lead Compound (e.g., Cmpd-X) KinomeScan Broad Kinome Scan (e.g., KINOMEscan™) Start->KinomeScan Identify Identify On-Target and Key Off-Targets KinomeScan->Identify CETSA Validate in Cells (CETSA®) Identify->CETSA Test top hits Decision Prioritize for Further Development (Good cellular selectivity) CETSA->Decision On-target confirmed Off-target not engaged Redesign Redesign Compound (Poor cellular selectivity) CETSA->Redesign Off-target confirmed

Caption: Integrated workflow for inhibitor selectivity profiling.

Conclusion

Building a robust cross-reactivity profile is a cornerstone of modern drug discovery. By integrating broad in vitro binding assays like KINOMEscan™ with physiologically relevant in-cell target engagement assays like CETSA®, researchers can make more informed decisions. This multi-pronged approach allows for the early identification and deprioritization of non-selective compounds, ultimately saving resources and focusing efforts on candidates with the highest probability of success. For our hypothetical Cmpd-X, this workflow provided critical data: while the initial screen raised a red flag with OTK1, the cellular data provided the confidence to move forward, knowing that this particular off-target interaction is not significant in a more complex biological system. This logical, evidence-based progression is essential for navigating the complex path from a chemical scaffold to a safe and effective therapeutic.

References

  • Google Patents. (n.d.). WO2018081612A1 - Compounds and methods for treating cancer.
  • Google Patents. (n.d.). WO2022150316A1 - C-myc mrna translation modulators and uses thereof in the treatment of cancer.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Google Patents. (n.d.). WO2024211834A1 - Biaryl derivatives and related uses.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Ma'ayan Lab. (2020). The KINOMEscan and KEA3 Appyters. YouTube.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile.
  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service.
  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Eurofins Discovery. (2023). Recent Trends in Kinase Drug Discovery. YouTube.
  • ResearchGate. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.

Sources

Safety Operating Guide

A Guide to the Safe Handling of 6-Chlorothiazolo[4,5-c]pyridin-2-amine: A Risk-Based Approach in the Absence of Specific Data

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Researchers and drug development professionals frequently encounter novel chemical entities for which comprehensive safety data is not yet publicly available. This guide addresses the safe handling of 6-Chlorothiazolo[4,5-c]pyridin-2-amine, a compound for which a specific Safety Data Sheet (SDS) with the CAS number 54449-33-3 could not be located in publicly accessible databases. The following procedures are therefore based on a conservative risk assessment, drawing parallels from the known hazards of structurally similar compounds. This guidance is not a substitute for a compound-specific risk assessment, which must be conducted by qualified personnel before any handling.

The core structure of 6-Chlorothiazolo[4,5-c]pyridin-2-amine, incorporating a chlorinated pyridine ring fused with an aminothiazole, suggests potential hazards that warrant stringent safety protocols. Structurally related compounds exhibit a range of toxicities, including acute oral toxicity, skin and eye irritation, and respiratory irritation. Therefore, a cautious approach is essential to minimize exposure and ensure laboratory safety.

Anticipated Hazard Profile

Based on the analysis of analogous structures, such as other chlorinated aminopyridines and thiazole derivatives, researchers should anticipate the following potential hazards for 6-Chlorothiazolo[4,5-c]pyridin-2-amine:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[1][2][5]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1][2][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

Given these anticipated hazards, the following personal protective equipment (PPE) and handling procedures are recommended as a baseline for safe laboratory operations.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm). Consider double-gloving, especially for prolonged handling.Provides a barrier against dermal absorption. The aminopyridine class of compounds is known to be readily absorbed through the skin.[6] Regular glove changes are recommended to mitigate the risk of breakthrough.
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a splash hazard.Protects against accidental splashes of solutions containing the compound, which could cause serious eye irritation.[1][2]
Skin and Body A flame-resistant lab coat, worn fully buttoned. Full-length pants and closed-toe shoes are mandatory. For larger quantities, consider a chemical-resistant apron or suit.Prevents incidental skin contact. Contaminated clothing should be removed immediately and laundered before reuse.[2]
Respiratory A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended, especially when handling the solid form outside of a fume hood.Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory irritation.[1][2] All handling of the solid compound should ideally be performed within a certified chemical fume hood to provide adequate ventilation.[7][8]
Operational Plan for Safe Handling

A systematic workflow is essential to maintain a safe working environment. The following step-by-step plan outlines the key stages of handling 6-Chlorothiazolo[4,5-c]pyridin-2-amine.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is certified and functioning correctly.

  • Designate a specific area within the fume hood for the handling of this compound.

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]

  • Prepare all necessary equipment (spatulas, weighing paper, glassware) within the fume hood to minimize movement of the compound in the open lab.

2. Weighing and Transfer:

  • All weighing of the solid compound must be conducted within the chemical fume hood.

  • Use anti-static weighing dishes to prevent dispersal of the powder.

  • Employ gentle handling techniques to avoid generating dust.[7]

  • If transferring the compound as a solution, use a syringe or cannula to minimize the risk of spills.

3. Experimental Use:

  • Set up all reactions within the chemical fume hood.

  • Ensure all glassware is securely clamped.

  • Maintain the fume hood sash at the lowest practical height.

4. Post-Handling and Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent (e.g., ethanol) followed by soap and water is a general recommendation, but compatibility should be verified.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[2][7]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety.

  • Solid Waste: All solid waste contaminated with 6-Chlorothiazolo[4,5-c]pyridin-2-amine (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.

  • All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[2]

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling 6-Chlorothiazolo[4,5-c]pyridin-2-amine, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling & Disposal prep Preparation Verify Fume Hood & Safety Equipment Designate Handling Area Assemble Materials weigh Weighing & Transfer Use Anti-Static Dish Minimize Dust Generation prep:f3->weigh:f0 Proceed to Handling experiment Experimental Use Secure Glassware Maintain Low Sash Height weigh:f2->experiment:f0 decon Decontamination Clean Surfaces & Equipment Wash Hands Thoroughly experiment:f2->decon:f0 Experiment Complete dispose Waste Disposal Segregate Solid & Liquid Waste Follow Institutional Protocols decon:f2->dispose:f0

Caption: Safe handling workflow for 6-Chlorothiazolo[4,5-c]pyridin-2-amine.

References

  • PubChem. (n.d.). 5-methyl-4H,5H,6H,7H-[7][8]thiazolo[5,4-c]pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Alkali Metals Ltd. (n.d.). Material Safety Data Sheet: 2-Amino Pyridine. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). [7][8]Thiazolo[4,5-b]pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 1-(2,4-dichloropyrimidin-5-yl)ethan-1-one. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Pyridine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chlorothiazolo[4,5-c]pyridin-2-amine
Reactant of Route 2
6-Chlorothiazolo[4,5-c]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.